molecular formula C10H13ClN2O4 B5069946 2-{2-[(2-Chloro-4-nitrophenyl)amino]ethoxy}ethan-1-ol

2-{2-[(2-Chloro-4-nitrophenyl)amino]ethoxy}ethan-1-ol

Cat. No.: B5069946
M. Wt: 260.67 g/mol
InChI Key: WNZRBESJSGVXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(2-Chloro-4-nitrophenyl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C8H9ClN2O3. It is known for its unique chemical structure, which includes a chloro-nitrophenyl group and an ethoxyethanol moiety. This compound is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-Chloro-4-nitrophenyl)amino]ethoxy}ethan-1-ol typically involves the reaction of 2-chloro-4-nitroaniline with ethylene glycol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with controlled temperature and pressure to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-Chloro-4-nitrophenyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction and substituted products from nucleophilic substitution .

Scientific Research Applications

2-{2-[(2-Chloro-4-nitrophenyl)amino]ethoxy}ethan-1-ol is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-{2-[(2-Chloro-4-nitrophenyl)amino]ethoxy}ethan-1-ol involves its interaction with molecular targets through its functional groups. The chloro and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(2-Chloro-4-nitrophenyl)amino]ethoxy}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[2-(2-chloro-4-nitroanilino)ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4/c11-9-7-8(13(15)16)1-2-10(9)12-3-5-17-6-4-14/h1-2,7,12,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZRBESJSGVXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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